N1-Methylation Eliminates the H-Bond Donor, Reducing TPSA by ~15 Ų vs. the Unsubstituted Analog
The target compound bears an N1-methyl group, resulting in zero hydrogen bond donors (HBD = 0), compared to the N1-unsubstituted analog 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one (BBL006979), which possesses one HBD [1][2]. This substitution reduces TPSA from 71 Ų to 56.14 Ų and logP from 4.502 to 3.3 (XLogP3) [1]. The lower TPSA is associated with enhanced passive membrane permeability, as TPSA values below 60 Ų generally correlate with improved blood-brain barrier penetration and intestinal absorption, while values above 70 Ų begin to restrict permeation .
| Evidence Dimension | Hydrogen bond donor count (HBD) / TPSA / logP |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 56.14 Ų; XLogP3 = 3.3 |
| Comparator Or Baseline | 6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one (BBL006979): HBD = 1; TPSA = 71 Ų; logP = 4.502 |
| Quantified Difference | ΔHBD = −1; ΔTPSA = −14.86 Ų (−20.9%); ΔlogP = −1.202 |
| Conditions | Computed physicochemical properties (PubChem / Vitas-M Lab vendor data); no experimental permeability assay available for this compound |
Why This Matters
For cell-based screening or in vivo studies, the absence of an H-bond donor and lower TPSA favor membrane permeation; researchers optimizing for CNS penetration or oral bioavailability should select the N-methylated (target) compound over the N-unsubstituted analog.
- [1] PubChem. 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one, CID 53337115. https://pubchem.ncbi.nlm.nih.gov/compound/53337115 View Source
- [2] Vitas-M Lab. 6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one, BBL006979. http://vitasmlab.biz/finded-stk/?stk=BBL006979 View Source
